N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
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Overview
Description
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinoxaline and indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE typically involves the condensation of a quinoxaline derivative with an indazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis would be scaled up, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline and indazole derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline and indazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Quinoxaline-2,3-dione and other quinoxaline derivatives also exhibit similar chemical properties and reactivity.
Uniqueness
What sets N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE apart is its unique combination of quinoxaline and indazole moieties, which may confer distinct biological activities and chemical reactivity not observed in simpler analogs .
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c24-16(15-11-5-1-2-6-12(11)21-22-15)19-9-10-23-14-8-4-3-7-13(14)20-17(25)18(23)26/h3-4,7-8H,1-2,5-6,9-10H2,(H,19,24)(H,20,25)(H,21,22) |
InChI Key |
IFZQESKWTQSAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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